MAC glucuronide linker
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Overview
Description
The compound “MAC glucuronide linker” is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to facilitate the targeted delivery of cytotoxic agents to cancer cells, thereby minimizing systemic toxicity and enhancing therapeutic efficacy. The this compound incorporates a hydrophilic sugar group that is cleaved by the lysosomal enzyme beta-glucuronidase, allowing for the controlled release of the drug payload within the target cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MAC glucuronide linkers typically involves the conjugation of a glucuronic acid derivative with a suitable drug molecule. The process begins with the protection of the hydroxyl groups on the glucuronic acid to prevent unwanted side reactions. The protected glucuronic acid is then activated using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form an active ester intermediate. This intermediate is subsequently reacted with the drug molecule to form the desired glucuronide conjugate .
Industrial Production Methods
Industrial production of MAC glucuronide linkers involves large-scale synthesis using automated reactors and purification systems. The process is optimized to ensure high yield and purity of the final product. Key steps include the protection and deprotection of functional groups, activation of the glucuronic acid, and conjugation with the drug molecule. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
Chemical Reactions Analysis
Types of Reactions
MAC glucuronide linkers undergo various chemical reactions, including:
Hydrolysis: The glucuronide linker is cleaved by beta-glucuronidase, releasing the drug payload.
Oxidation: The linker can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Substitution: The linker can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Hydrolysis: Beta-glucuronidase enzyme, physiological pH, and temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Free drug molecule and glucuronic acid.
Oxidation: Oxidized derivatives of the linker.
Substitution: Substituted glucuronide conjugates.
Scientific Research Applications
MAC glucuronide linkers have a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of ADCs for targeted drug delivery.
Biology: Employed in studies of enzyme-substrate interactions and cellular uptake mechanisms.
Medicine: Utilized in the development of targeted cancer therapies, reducing systemic toxicity and improving therapeutic outcomes.
Industry: Applied in the production of ADCs for clinical use, ensuring high stability and controlled drug release
Mechanism of Action
The MAC glucuronide linker exerts its effects through a two-step mechanism:
Enzymatic Hydrolysis: The linker is cleaved by the lysosomal enzyme beta-glucuronidase, which is overexpressed in certain tumor cells. This hydrolysis releases the drug payload from the conjugate.
Self-Immolative Decomposition: Following hydrolysis, the linker undergoes self-immolative decomposition, leading to the release of the active drug molecule. .
Comparison with Similar Compounds
Similar Compounds
Peptide Linkers: Cleaved by proteases, used in ADCs for targeted drug delivery.
Disulfide Linkers: Cleaved by reducing agents, providing controlled drug release.
Acid-Labile Linkers: Cleaved under acidic conditions, used in pH-sensitive drug delivery systems
Uniqueness of MAC Glucuronide Linker
The this compound is unique due to its high stability in systemic circulation and selective release of the drug payload within target cells. The hydrophilic nature of the glucuronide group reduces aggregation and enhances the solubility of the conjugate. Additionally, the use of beta-glucuronidase, which is overexpressed in certain tumors, ensures targeted drug release, improving the therapeutic index of ADCs .
Properties
Molecular Formula |
C43H48BrN3O17S |
---|---|
Molecular Weight |
990.8 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[[bromomethyl(2-methylsulfonylethyl)carbamoyl]oxymethyl]-2-[[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetyl]amino]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C43H48BrN3O17S/c1-24(48)60-36-37(61-25(2)49)39(62-26(3)50)41(64-38(36)40(52)57-5)63-34-16-15-27(21-58-43(54)47(23-44)17-18-65(6,55)56)19-33(34)45-35(51)20-46(4)42(53)59-22-32-30-13-9-7-11-28(30)29-12-8-10-14-31(29)32/h7-16,19,32,36-39,41H,17-18,20-23H2,1-6H3,(H,45,51)/t36-,37-,38-,39+,41+/m0/s1 |
InChI Key |
WMXFTIHCGUEXKO-SPDRDJHJSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)N(CCS(=O)(=O)C)CBr)NC(=O)CN(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)N(CCS(=O)(=O)C)CBr)NC(=O)CN(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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